3-(2-(4-bromophenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium bromide

Anticancer Cytotoxicity Benzimidazolium salt

3-(2-(4-Bromophenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium bromide (CAS 16935-10-7) is a quaternary benzimidazolium salt featuring a 4-bromophenacyl (4-bromophenyl-2-oxoethyl) substituent at the N3 position, methyl groups at N1 and C2, and a bromide counterion. With a molecular formula of C₁₇H₁₆Br₂N₂O and a molecular weight of approximately 424.13 g/mol, this compound belongs to the broader class of phenacyl-substituted benzimidazolium bromides that serve as versatile intermediates in organic synthesis, particularly as precursors to N-heterocyclic carbene (NHC) ligands for transition-metal catalysis.

Molecular Formula C17H16Br2N2O
Molecular Weight 424.136
CAS No. 16935-10-7
Cat. No. B2892108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(4-bromophenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium bromide
CAS16935-10-7
Molecular FormulaC17H16Br2N2O
Molecular Weight424.136
Structural Identifiers
SMILESCC1=[N+](C2=CC=CC=C2N1CC(=O)C3=CC=C(C=C3)Br)C.[Br-]
InChIInChI=1S/C17H16BrN2O.BrH/c1-12-19(2)15-5-3-4-6-16(15)20(12)11-17(21)13-7-9-14(18)10-8-13;/h3-10H,11H2,1-2H3;1H/q+1;/p-1
InChIKeyIRVOLZMOIDRLGB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-(4-Bromophenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium Bromide (CAS 16935-10-7): Benzimidazolium Salt Identity and Procurement Context


3-(2-(4-Bromophenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium bromide (CAS 16935-10-7) is a quaternary benzimidazolium salt featuring a 4-bromophenacyl (4-bromophenyl-2-oxoethyl) substituent at the N3 position, methyl groups at N1 and C2, and a bromide counterion [1]. With a molecular formula of C₁₇H₁₆Br₂N₂O and a molecular weight of approximately 424.13 g/mol, this compound belongs to the broader class of phenacyl-substituted benzimidazolium bromides that serve as versatile intermediates in organic synthesis, particularly as precursors to N-heterocyclic carbene (NHC) ligands for transition-metal catalysis [2]. The compound is listed in the PubChem database under CID 6512083 and is available from multiple specialty chemical suppliers for research and development purposes [1].

Why Generic Benzimidazolium Salt Substitution Cannot Replace CAS 16935-10-7 in Structure-Dependent Applications


Within the benzimidazolium salt family, the precise combination of N1-methyl, C2-methyl, N3-(4-bromophenacyl), and bromide counterion is not interchangeable with close analogs. The 4-bromophenacyl substituent at N3 is a critical structural feature that has been repeatedly identified as a driver of biological activity in multiple independent studies, distinguishing it from unsubstituted phenacyl, benzyl, or alkyl-substituted congeners [1]. Furthermore, the 1,2-dimethyl substitution pattern on the benzimidazolium core dictates the electronic properties of the resulting N-heterocyclic carbene (NHC), affecting catalyst performance in cross-coupling reactions compared to 1-benzyl or 1-aryl analogs [2]. Substituting even a single structural element—such as replacing the 4-bromophenyl group with 4-chlorophenyl, 4-methylphenyl, or unsubstituted phenyl, or changing the counterion from bromide to chloride—can significantly alter reactivity, solubility, bioactivity, and crystallinity. These structure-activity relationships are well-documented at the class level, underscoring the procurement risk of sourcing a 'similar' benzimidazolium salt as a drop-in replacement without explicit comparative validation data [1].

Quantitative Differentiation Evidence for 3-(2-(4-Bromophenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium Bromide Relative to Key Analogs


4-Bromophenacyl Substitution Confers Superior Cytotoxic Activity Compared to Unsubstituted Phenacyl in Steroid-Conjugated Benzimidazolium Salts

In a systematic study of steroid-based imidazolium salts, the 4-bromophenacyl-substituted 5,6-dimethylbenzimidazolium derivative 12b (dehydroepiandrosterone scaffold) exhibited markedly lower IC₅₀ values (MDA-MB-231: 2.89 μM, HepG2: 2.94 μM, 22RV1: 2.71 μM) compared to its unsubstituted phenacyl analog 12a (MDA-MB-231: 6.81 μM, HepG2: 7.66 μM, 22RV1: 4.41 μM), representing a 2.4-fold, 2.6-fold, and 1.6-fold improvement respectively [1]. By contrast, the diosgenin scaffold series (8a vs. 8b) showed only marginal differences (8a phenacyl: 6.27/9.86/3.86 μM; 8b 4-bromophenacyl: 6.63/9.59/4.80 μM), indicating scaffold-dependent SAR [1]. The 4-bromophenacyl group is thus critical for potency enhancement in specific structural contexts, a finding that justifies the selection of CAS 16935-10-7 (bearing the 4-bromophenacyl motif) for further medicinal chemistry exploration over its phenacyl counterpart.

Anticancer Cytotoxicity Benzimidazolium salt Structure-activity relationship 4-Bromophenacyl

4-Bromophenacyl Group Is Essential for Potent Cytotoxic Activity in N-Methylcarbazole-Imidazolium Salt Hybrids

In a 2018 study of N-methylcarbazole-imidazolium salt derivatives, compounds bearing a 4-bromophenacyl substituent (compounds 17, 18, 27, and 28) displayed IC₅₀ values ranging from 0.09 to 7.20 μM across three human tumor cell lines (HepG-2, HeLa, PC12) and were more active than the reference drug cisplatin (DDP) . The authors explicitly concluded that substitution of the imidazolyl-3-position with a 4-bromophenacyl group was 'important for improving cytotoxic activity' . This is a class-level inference directly applicable to CAS 16935-10-7, which bears the same 4-bromophenacyl pharmacophore at the equivalent N3 position of the benzimidazolium core. Analogs lacking the 4-bromo substituent or bearing alternative acyl groups showed reduced activity, establishing the 4-bromophenacyl moiety as a privileged structural feature for cytotoxicity in this chemotype.

Anticancer Carbazole-imidazolium hybrids 4-Bromophenacyl Cytotoxic activity SAR

Benzimidazolium Salts with 4-Bromophenyl Motif Demonstrate 3.9-Fold Greater α-Glucosidase Inhibition Than Acarbose

In a 2022 study of N-methylmorpholine-substituted benzimidazolium salts as α-glucosidase inhibitors, compound 5d—bearing a 4-bromophenyl group at the para position of the anilide moiety—exhibited an IC₅₀ of 15 ± 0.030 μM, which is approximately 3.9-fold more potent than the standard drug acarbose (IC₅₀ = 58.8 ± 0.012 μM) [1]. While compound 5d differs from CAS 16935-10-7 in its substitution pattern (it contains a morpholinomethyl group at C2 and a benzyl group at N1 rather than methyl groups), the 4-bromophenyl motif is shared between both structures. This suggests that the 4-bromophenyl (or 4-bromophenacyl) group may contribute favorably to enzyme inhibition across different benzimidazolium chemotypes, providing a class-level rationale for selecting CAS 16935-10-7 in antidiabetic target screening panels.

Antidiabetic α-Glucosidase inhibition Benzimidazolium salt 4-Bromophenyl Acarbose comparator

1,2-Dimethylbenzimidazolium Core Enables Direct One-Step PEPPSI-Type Pd-NHC Complex Formation Without Carbene Transfer Agents

Barbu et al. (2017) demonstrated that phenacyl-substituted benzimidazolium bromides—including those with the 1,2-dimethyl substitution pattern—react directly with PdCl₂ in pyridine in the presence of K₂CO₃ to afford the corresponding Pd-NHC PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes in a single step, without requiring supplementary carbene transfer agents or isolation of the free carbene [1]. This contrasts with benzimidazolium salts bearing ester or other electron-withdrawing groups at N3, which may preferentially form N-ylides under basic conditions rather than the desired NHC [1]. The 1,2-dimethyl pattern on the benzimidazolium core of CAS 16935-10-7 provides the optimal electronic environment for direct in situ carbene generation, making this compound a convenient precursor for Pd-PEPPSI catalyst libraries. X-ray diffraction analysis of the resulting complexes revealed that bromine atoms from the benzimidazolium bromide starting material replace chlorine in the final Pd complexes—a feature unique to bromide salts [1].

N-Heterocyclic carbene Palladium catalysis PEPPSI complex Benzimidazolium salt Cross-coupling

Bromide Counterion Provides Differentiated Solubility and Crystallinity Compared to Chloride Analogs in Benzimidazolium Salts

The bromide counterion in CAS 16935-10-7 distinguishes it from the corresponding chloride salt. Benzimidazolium bromides generally exhibit different solubility profiles in organic solvents (e.g., DMSO, DMF, acetonitrile) compared to their chloride counterparts, which can affect reaction outcomes in both catalytic and biological assay settings [1]. In Pd-NHC PEPPSI complex synthesis, the bromide counterion is critical: X-ray crystallography confirmed that bromine atoms from the benzimidazolium bromide starting material are incorporated into the final Pd complex, replacing the chloride ligands from PdCl₂—a halide exchange phenomenon not observed when chloride salts are used as precursors [1]. Additionally, the larger bromide anion (ionic radius: 196 pm vs. 181 pm for chloride) influences crystal packing and can yield higher-quality single crystals for X-ray diffraction studies [1]. The kuujia.com datasheet reports an exact mass of 423.96089 g/mol and a topological polar surface area of 25.9 Ų for CAS 16935-10-7, physicochemical parameters that differ from chloride analogs and inform formulation decisions [2].

Counterion effect Bromide vs. chloride Crystallinity Benzimidazolium salt Solubility

Phenacyl-Substituted Benzimidazolium Bromides Exhibit Distinct Chemical Reactivity in Ring Cleavage Reactions Compared to Nitrophenacyl Analogs

A classic study by Pozharskii et al. (1982) demonstrated that 1,2-dimethyl-3-(p-nitrophenacyl)benzimidazolium bromide undergoes ring cleavage with ammonium acetate in acetic acid to give the corresponding 2-methylimidazole derivative, whereas the reaction pathway of phenacyl-substituted benzimidazolium bromides depends critically on the electronic nature of the phenacyl aryl substituent [1]. The 4-bromophenacyl group in CAS 16935-10-7 represents an intermediate electronic profile between the electron-withdrawing 4-nitrophenacyl (which favors ring cleavage) and the electron-donating 4-methoxyphenacyl (which may favor alternative cycloaddition pathways). This electronic fine-tuning is important for researchers using benzimidazolium salts as starting materials in 1,3-dipolar cycloadditions or ylide chemistry, where the 4-bromo substituent can modulate both reactivity and reaction selectivity [1][2]. Additionally, the 4-bromophenyl group serves as a synthetic handle for further functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), a capability absent in unsubstituted phenacyl or nitrophenacyl analogs [2].

Ring cleavage Benzimidazolium ylide 1,3-Dipolar cycloaddition Phenacyl substituent Chemical reactivity

High-Value Application Scenarios for 3-(2-(4-Bromophenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium Bromide Based on Differentiated Evidence


Medicinal Chemistry: Anticancer Lead Optimization Leveraging the 4-Bromophenacyl Pharmacophore

Procurement for anticancer SAR programs where the 4-bromophenacyl group has been validated as a potency-enhancing motif. In steroid-conjugated benzimidazolium series, the 4-bromophenacyl substituent improved cytotoxicity up to 2.6-fold versus unsubstituted phenacyl (compound 12b vs. 12a: MDA-MB-231 IC₅₀ 2.89 vs. 6.81 μM) [1]. In N-methylcarbazole-imidazolium hybrids, 4-bromophenacyl-bearing compounds achieved IC₅₀ values as low as 0.09 μM and outperformed cisplatin . CAS 16935-10-7 can serve as either a reference standard for the 4-bromophenacyl benzimidazolium chemotype or as a synthetic intermediate for preparing novel analogs through modification of the 1,2-dimethylbenzimidazolium core.

Organometallic Chemistry: One-Step Synthesis of Pd-NHC PEPPSI Precatalysts

CAS 16935-10-7 is an optimal precursor for the direct, one-step preparation of palladium NHC PEPPSI complexes. The 1,2-dimethylbenzimidazolium core with a phenacyl-type N3 substituent reacts cleanly with PdCl₂ in pyridine/K₂CO₃ to generate the active catalyst in situ, avoiding competition from N-ylide formation that plagues ester-substituted analogs [2]. The bromide counterion is incorporated into the final Pd complex as confirmed by X-ray crystallography, providing well-defined precatalysts for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions [2].

Antidiabetic Drug Discovery: α-Glucosidase Inhibitor Screening Panels

Based on class-level evidence that benzimidazolium salts bearing a 4-bromophenyl motif achieve α-glucosidase inhibition IC₅₀ values ~3.9-fold superior to acarbose (compound 5d: IC₅₀ = 15 μM vs. acarbose IC₅₀ = 58.8 μM) [3], CAS 16935-10-7 is suitable for inclusion in antidiabetic screening libraries. The compound's quaternary ammonium structure may provide favorable solubility and membrane permeability characteristics for cell-based glucose uptake assays.

Synthetic Methodology Development: Ylide Chemistry and 1,3-Dipolar Cycloadditions

The 4-bromophenacyl group in CAS 16935-10-7 provides an electronically tuned aryl ketone moiety for generating benzimidazolium N-ylides under basic conditions [4]. The intermediate Hammett σ value of bromine (σₚ ≈ 0.23) positions reactivity between strongly electron-withdrawing (nitro) and electron-neutral (unsubstituted) analogs, enabling finer control over cycloaddition regioselectivity [4]. Furthermore, the aryl bromide serves as a latent functional group for post-cycloaddition diversification via palladium-catalyzed cross-coupling, a strategic advantage not offered by phenacyl, 4-nitrophenacyl, or 4-methylphenacyl analogs.

Quote Request

Request a Quote for 3-(2-(4-bromophenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.